Cas no 92406-53-6 (Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile pyrazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features both an amino and an ester functional group, enabling diverse reactivity for further derivatization. The compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its stability and synthetic flexibility. Its well-defined crystalline form ensures consistent purity, making it suitable for precise applications in medicinal chemistry and material science. The methyl ester moiety enhances solubility in common organic solvents, facilitating straightforward handling in multistep synthetic routes.
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate structure
92406-53-6 structure
Product Name:Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
CAS No:92406-53-6
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD10697500
CID:753244
PubChem ID:13324840
Update Time:2025-05-19

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, methyl ester
    • ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE HYDROCHLORIDE
    • methyl 5-amino-1-methylpyrazole-3-carboxylate
    • 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
    • WUIXVASZWOGVEU-UHFFFAOYSA-N
    • BCP26607
    • STL415450
    • FCH881899
    • AB59765
    • AX8215974
    • ST24025399
    • FT-
    • DTXSID60536895
    • MFCD10697500
    • AKOS006302940
    • EN300-92101
    • SCHEMBL1312720
    • DS-15754
    • Methyl 5-amino-1-methylpyrazole-3-carboxylic acid
    • 1431962-59-2
    • SY108171
    • Z1198277533
    • DB-001055
    • CS-W022857
    • methyl5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 92406-53-6
    • MDL: MFCD10697500
    • Inchi: 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
    • InChI Key: WUIXVASZWOGVEU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(N)N(C)N=1)OC

Computed Properties

  • Exact Mass: 155.069476538g/mol
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 70.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 326.2±22.0 °C at 760 mmHg
  • Flash Point: 151.1±22.3 °C
  • Refractive Index: 1.584

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Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Synthesis and characterization of masked aminopyrazolecarboxylic acid synthons
Lee, Ho H.; Cain, Bruce F.; Denny, William A.; Buckleton, John S.; Clark, George R., Journal of Organic Chemistry, 1989, 54(2), 428-31

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Preparation of heteroarylbenzylpiperidinylbenzonitrile derivatives ad analogs for use as lipid synthesis modulators
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt; 1 h, 50 atm, rt
Reference
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities
Adachi, Ikuo; Yamamori, Teruo; Hiramatsu, Yoshiharu; Sakai, Katsunori; Sato, Hatsuo; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ;  48 h, rt
Reference
Pyrazolecarboxamide derivatives as 5-HT2B receptor antagonists, their intermediates, pharmaceutical compositions containing them, and prevention or treatment of 5-HT2B receptor-related diseases using them
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Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  3 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  16 h, rt
Reference
Preparation of benzopyrazolodiazepinones compounds as Sppl2A inhibitors
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Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
Preparation of pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
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Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
Heterocyclic modulators of lipid synthesis
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Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Reference
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Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
Reference
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Production Method 11

Reaction Conditions
1.1 Solvents: Methanol ;  48 h, rt
Reference
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Production Method 12

Reaction Conditions
1.1 Solvents: Methanol
Reference
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Production Method 13

Reaction Conditions
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 30 psi, rt
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 30 psi, rt
Reference
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Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Raw materials

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Preparation Products

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:92406-53-6)methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
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(CAS:92406-53-6)Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Order Number:A15915
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):697.0
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Additional information on Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Overview

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, also known by its CAS number 92406-53-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound consists of a pyrazole ring with substituents at positions 1, 3, and 5, making it a versatile platform for further chemical modifications and functionalization.

The synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, its ability to form coordination complexes with transition metals has been leveraged in the development of novel catalysts for industrial processes. Additionally, studies have shown that this compound can serve as a building block for constructing bioactive molecules, potentially leading to new drug candidates in the pharmaceutical industry.

Recent research has focused on understanding the electronic properties of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate through computational modeling and experimental techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies have revealed its potential as an electron-deficient aromatic system, making it suitable for applications in optoelectronics and sensor technologies.

In terms of biological activity, this compound has demonstrated moderate inhibitory effects against certain enzymes, suggesting its potential role in therapeutic interventions. Collaborative efforts between chemists and biologists have led to the identification of specific binding sites and mechanisms of action, paving the way for further optimization studies.

The environmental impact of synthesizing and using Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has also been a topic of interest. Green chemistry approaches, such as solvent-free reactions and recycling strategies, have been implemented to minimize waste generation and reduce energy consumption during production.

In conclusion, Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 92406-53-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future innovations in materials science and biotechnology.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:92406-53-6)methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
sfd11607
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:92406-53-6)Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
A15915
Purity:99%
Quantity:5g
Price ($):697.0
Email